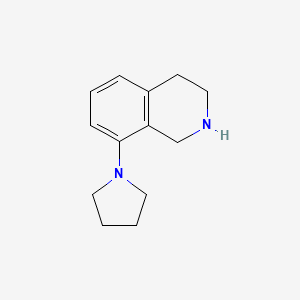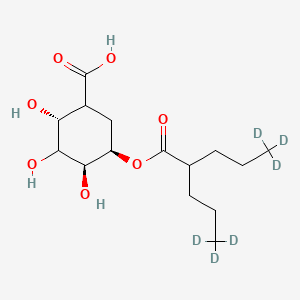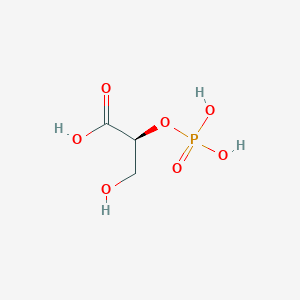
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid typically involves the phosphorylation of glyceric acid. One common method includes the reaction of glyceric acid with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde or dihydroxyacetone, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in metabolic pathways, such as glycolysis and the Calvin cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and metabolic regulation.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The compound’s molecular targets include kinases and phosphatases, which regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Glyceric Acid: A precursor in the synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.
Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin cycle.
3-Hydroxypropionic Acid: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration and its role in phosphorylation reactions. Its ability to participate in both metabolic and synthetic pathways makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
23295-92-3 |
|---|---|
Formule moléculaire |
C3H7O7P |
Poids moléculaire |
186.06 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Clé InChI |
GXIURPTVHJPJLF-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)OP(=O)(O)O)O |
SMILES canonique |
C(C(C(=O)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
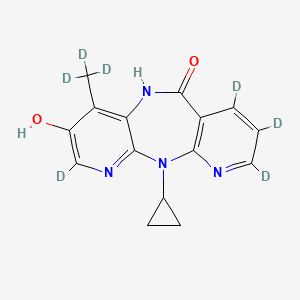
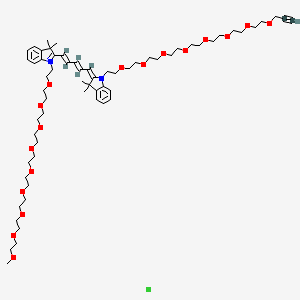
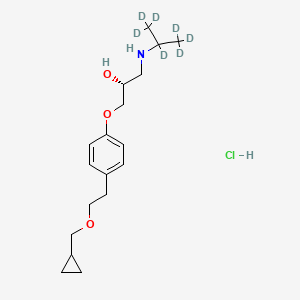
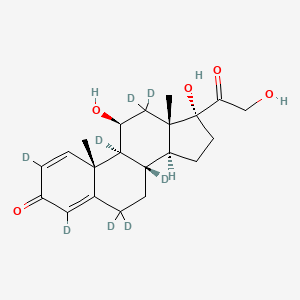
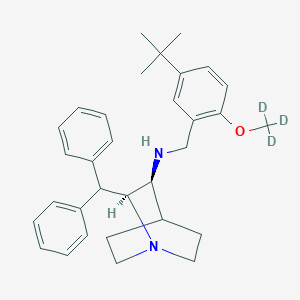
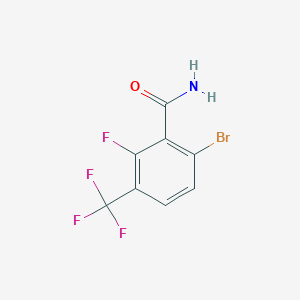
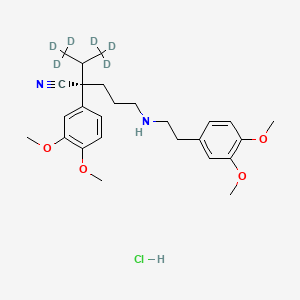
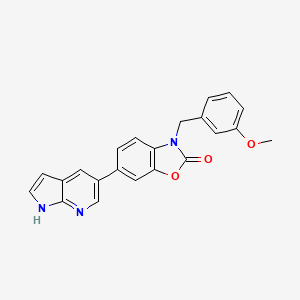
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
